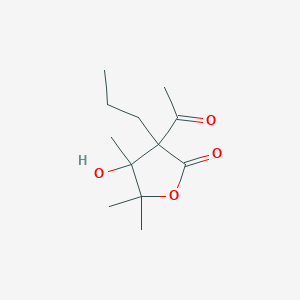
3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one, also known as AHTN, is a synthetic fragrance compound that is commonly used in perfumes, cosmetics, and personal care products. It is a colorless to pale yellow liquid with a sweet, floral odor. AHTN is a member of the polycyclic musk family, which are synthetic fragrances that have been widely used since the 1950s due to their long-lasting scent.
Mecanismo De Acción
3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one is believed to act as a musk receptor agonist, stimulating the olfactory receptors in the nose to produce a long-lasting scent. It has also been shown to have estrogenic activity, binding to estrogen receptors and potentially disrupting the endocrine system.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one can accumulate in the body and has been detected in human breast milk and urine. It has been shown to have low acute toxicity, but long-term exposure to 3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one has been associated with adverse effects on reproductive and developmental health in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one is a widely used fragrance compound, making it readily available for laboratory experiments. However, its potential estrogenic activity and environmental persistence may limit its use in certain applications.
Direcciones Futuras
Further research is needed to fully understand the potential health and environmental impacts of 3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one and other polycyclic musks. Alternative fragrance compounds that are less persistent and have fewer potential health effects should be explored for use in consumer products. Additionally, methods for removing 3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one and other polycyclic musks from wastewater and the environment should be developed.
Métodos De Síntesis
3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one can be synthesized through a multistep process that involves the reaction of 2,4,6-trimethylphenol with acetic anhydride and propionic acid. The resulting product is then treated with sodium hydroxide to form 3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one.
Aplicaciones Científicas De Investigación
3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one has been extensively studied for its use as a fragrance compound in various consumer products. It has also been used as a model compound for studying the environmental fate and toxicity of polycyclic musks. 3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one has been found to persist in the environment and has been detected in aquatic systems, sediments, and biota.
Propiedades
Número CAS |
127489-81-0 |
|---|---|
Nombre del producto |
3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one |
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
3-acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one |
InChI |
InChI=1S/C12H20O4/c1-6-7-12(8(2)13)9(14)16-10(3,4)11(12,5)15/h15H,6-7H2,1-5H3 |
Clave InChI |
TZMQAFJSGMDLRM-UHFFFAOYSA-N |
SMILES |
CCCC1(C(=O)OC(C1(C)O)(C)C)C(=O)C |
SMILES canónico |
CCCC1(C(=O)OC(C1(C)O)(C)C)C(=O)C |
Sinónimos |
2(3H)-Furanone, 3-acetyldihydro-4-hydroxy-4,5,5-trimethyl-3-propyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





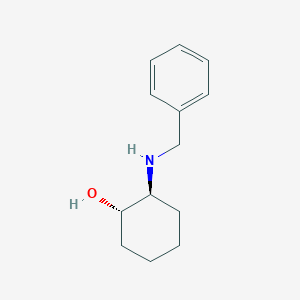
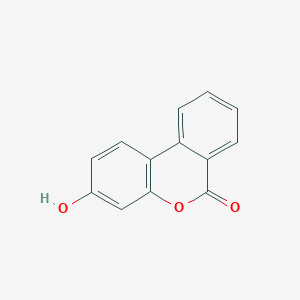



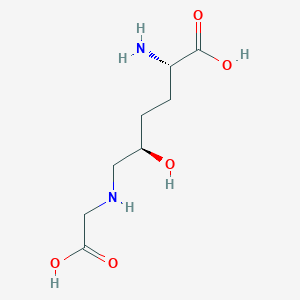

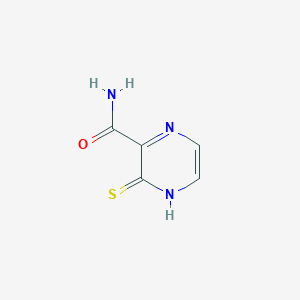
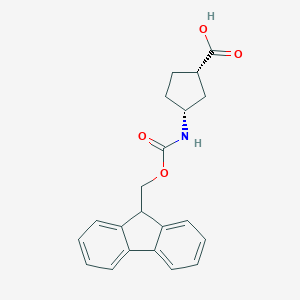


![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)